(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Description
The compound “(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone” features a methanone bridge connecting a 1-methylindole moiety to a 4-(pyridin-2-yl)piperazine group. This structure is characteristic of ligands targeting G protein-coupled receptors (GPCRs) or ion channels, as seen in related compounds with indole-piperazine scaffolds . The methyl group at the indole’s 1-position likely enhances metabolic stability by reducing oxidation at the nitrogen, while the pyridin-2-yl group on piperazine may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Properties
IUPAC Name |
(1-methylindol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-10-8-15-16(5-4-6-17(15)21)19(24)23-13-11-22(12-14-23)18-7-2-3-9-20-18/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUXSXTMZQITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the 1-methylindole core. Phenylhydrazine reacts with 3-methylbutan-2-one under acidic conditions (HCl, H2SO4) to yield 1-methyl-1H-indole. Modifications by Ramakrishna et al. demonstrated that substituting the ketone with 3-pentanone improves regioselectivity, achieving a 78% yield of 1-methylindole-4-carbaldehyde as a key intermediate.
Reissert Indole Synthesis
Alternative routes employ the Reissert reaction, where 1-methylindole-4-carboxylic acid is synthesized via condensation of o-nitrotoluene derivatives with ethyl chloroformate. Lithium aluminum hydride (LAH) reduction then produces 1-methylindole-4-methanol, a precursor for oxidation to the carbonyl group.
Preparation of 4-(Pyridin-2-yl)Piperazine
Nucleophilic Aromatic Substitution
4-(Pyridin-2-yl)piperazine is synthesized by reacting piperazine with 2-chloropyridine in dimethylacetamide (DMAC) at 120°C for 24 hours. Catalytic potassium iodide enhances reactivity, yielding the product in 65% purity. Subsequent recrystallization from ethanol improves purity to >98%.
Cyclization of Diamines
A two-step cyclization method involves condensing ethylenediamine with 2-aminopyridine in the presence of paraformaldehyde, followed by dehydrogenation using palladium on carbon (Pd/C). This method achieves a 70% yield but requires rigorous exclusion of moisture.
Coupling Strategies for Methanone Bridge Formation
HATU-Mediated Amide Coupling
The most efficient method involves reacting 1-methylindole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at 45°C. This method achieves an 85% yield with minimal byproducts.
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 45 | 85 | 99 |
| EDCI | DCM | 25 | 68 | 95 |
| CDI | THF | 60 | 72 | 97 |
Friedel-Crafts Acylation
Direct acylation of 1-methylindole with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride in the presence of AlCl3 (Lewis acid) provides a one-pot route. However, overacylation at the indole’s 2- and 3-positions reduces yields to 55%.
Alternative and Optimized Methods
Mannich Reaction Approach
A three-component Mannich reaction using 1-methylindole-4-carbaldehyde, formaldehyde, and 4-(pyridin-2-yl)piperazine in ethanol under reflux produces the methanone derivative in 70% yield. This method avoids pre-functionalization but requires strict pH control.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates HATU-mediated coupling, reducing reaction time from 12 hours to 25 minutes while maintaining an 82% yield. This method is ideal for high-throughput screening.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone linker, using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Overview
The compound (1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic molecule with significant potential across various scientific fields. Its unique structure, which combines an indole moiety with piperazine and pyridine rings, enables diverse applications in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
The compound is a promising lead in drug discovery due to its potential therapeutic properties. Research indicates that it may interact with various biological targets, including receptors and enzymes, making it suitable for the development of new pharmaceuticals targeting conditions such as:
- Neurological Disorders: Its structural similarity to known neuroactive compounds suggests potential applications in treating disorders like depression and anxiety.
- Cancer Therapy: Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cells.
Biological Research
In biological studies, this compound serves as a valuable probe for investigating enzyme mechanisms and receptor binding. It can be utilized to:
- Study Protein Interactions: The compound's ability to bind selectively to certain proteins allows researchers to explore the dynamics of protein-ligand interactions.
- Investigate Signal Transduction Pathways: By modulating specific pathways, it aids in understanding cellular responses to various stimuli.
Synthetic Chemistry
This compound acts as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable:
- Synthesis of New Derivatives: Chemists can modify the indole or piperazine components to create novel compounds with enhanced properties.
- Development of Material Science Applications: Its structural characteristics make it suitable for applications in developing polymers and coatings with specific functionalities.
Case Study 1: Neurological Applications
A study investigated the effects of this compound on serotonin receptors, revealing that certain derivatives exhibited selective binding affinity. This suggests potential use in developing antidepressants or anxiolytics.
Case Study 2: Anticancer Activity
Research published in a pharmacological journal demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, highlighting its potential role as an anticancer agent. The study focused on the compound's mechanism of action involving the modulation of apoptotic pathways.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to receptor sites, while the piperazine ring can enhance the binding affinity and specificity. This dual interaction can modulate signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
TRPV4 Antagonists
- (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives (): These compounds exhibit potent TRPV4 antagonism, with IC50 values in the nanomolar range. The pyridin-2-yl-piperazine moiety is critical for binding, similar to the target compound, suggesting shared receptor interaction mechanisms. Modifications at the 6-aminopyridin-3-yl group influence potency, highlighting the importance of substituent polarity .
5-HT6 Receptor Antagonists
- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) (): This compound demonstrates high 5-HT6 receptor affinity (Ki < 10 nM). The indole-piperazine-pyridine scaffold is conserved, but the ethanone linker and sulfonyl group in 3f may enhance steric interactions compared to the methanone bridge in the target compound .
SARS-CoV-2 Mpro Inhibitors
- (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1, ): Though targeting a viral protease, its piperazine-methanone core shares synthetic pathways with the target compound. The dichlorobenzyl group improves hydrophobic binding, whereas the target compound’s pyridin-2-yl group may favor polar interactions .
Analytical and Physicochemical Properties
*Assumed based on synthetic protocols in –6.
Stability and Metabolic Considerations
- Degradation Pathways : shows that indole-piperazine derivatives degrade under basic/thermal conditions via N-dealkylation or oxidation. The target compound’s 1-methylindole may resist oxidation better than analogues like teneligliptin degradants (TENE-D1–D7) .
- Metabolic Stability : Piperazine rings are prone to CYP450-mediated oxidation. The pyridin-2-yl group may reduce metabolic clearance compared to benzyl substituents () by directing metabolism to the indole methyl group .
Biological Activity
(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, biological interactions, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 348.4 g/mol. Its structure features an indole ring, a piperazine ring, and a pyridine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | [4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
| InChI Key | NHBMTNDDWKOHRZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : This can be achieved through Fischer indole synthesis.
- Formation of the Piperazine Ring : Synthesized via the reaction of ethylenediamine with dihaloalkanes.
- Coupling Reactions : The indole and piperazine rings are coupled using coupling agents like EDCI in the presence of a base such as triethylamine.
The mechanism of action for this compound involves its interaction with various biological macromolecules. The indole moiety can modulate enzyme activity, while the piperazine ring enhances binding affinity and specificity to target receptors. The pyridine ring facilitates hydrogen bonding interactions, further stabilizing these interactions.
Inhibition Studies
Research indicates that derivatives containing piperazine have shown significant inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission. Virtual screening studies demonstrated that these compounds bind effectively at both peripheral anionic and catalytic sites of AChE, suggesting their potential as therapeutic agents in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Neuroprotective Effects : A study highlighted that piperazine derivatives exhibited neuroprotective properties by inhibiting amyloid-beta aggregation, which is implicated in Alzheimer's disease .
- Anticancer Activity : Compounds with similar structures have shown promising anticancer activity against various human tumor cell lines, including HeLa and HCT116 cells. The mechanism involves cell cycle arrest and induction of apoptosis .
- Selectivity Profiles : Research has indicated that certain derivatives exhibit selective inhibition against specific cyclin-dependent kinases (CDKs), making them potential candidates for cancer therapy .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify connectivity (e.g., indole C-H signals at δ 7.2–7.8 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 388.2) .
- HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water gradient) .
How can researchers resolve contradictions in reported synthetic protocols for this compound?
Advanced Research Question
Discrepancies in synthesis (e.g., reagent choices or step order) require:
- Mechanistic validation : Computational modeling (DFT) to assess intermediate stability or transition-state energetics .
- Stepwise reproducibility : Replicating published methods with controlled variables (e.g., inert atmosphere for Pd-catalyzed steps) .
- Cross-referencing : Compare yields and spectral data across studies. For instance, reports a nitro-to-amine reduction step using SnCl, while other routes avoid this .
What computational methods are used to predict the pharmacological behavior of this compound?
Advanced Research Question
- Molecular docking : Simulate binding to targets (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger .
- ADMET prediction : Tools like SwissADME assess logP (~3.2), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories to prioritize analogs .
What safety protocols are recommended for handling this compound in the laboratory?
Basic Research Question
- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods for synthesis .
- First aid : For skin contact, rinse with water (15 min); if inhaled, move to fresh air and monitor for respiratory distress .
- Waste disposal : Incinerate or neutralize via approved chemical waste services .
How does the 3D conformation of this compound influence its biological interactions?
Advanced Research Question
- X-ray crystallography : Resolves spatial arrangement of the indole-piperazine-pyridine scaffold, revealing torsional angles critical for receptor fit .
- Conformational analysis : NOESY NMR identifies intramolecular H-bonding (e.g., between indole NH and pyridinyl N) that stabilizes bioactive conformers .
What experimental designs are optimal for assessing this compound’s pharmacokinetics in preclinical models?
Advanced Research Question
- In vivo studies : Administer IV/PO doses in rodents, collect plasma for LC-MS/MS analysis to calculate t, C, and AUC .
- Tissue distribution : Radiolabel the compound (e.g., C) and quantify uptake in brain/liver .
- Metabolite profiling : Use hepatocyte incubations + UPLC-QTOF to identify oxidative or conjugative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
